molecular formula C25H19F3N2O3S B11591054 [6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11591054
M. Wt: 484.5 g/mol
InChI Key: GEHQCPHDQBNJSN-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Substitution Reactions: The allyloxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and amino groups.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group could yield an aldehyde or carboxylic acid, while reduction of the methanone group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for use in advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Properties

Molecular Formula

C25H19F3N2O3S

Molecular Weight

484.5 g/mol

IUPAC Name

[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C25H19F3N2O3S/c1-3-12-33-17-10-4-14(5-11-17)19-13-18(25(26,27)28)20-21(29)23(34-24(20)30-19)22(31)15-6-8-16(32-2)9-7-15/h3-11,13H,1,12,29H2,2H3

InChI Key

GEHQCPHDQBNJSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Origin of Product

United States

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